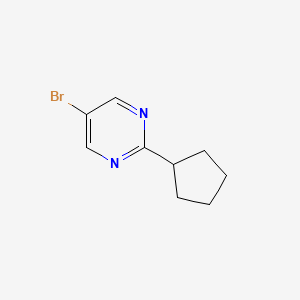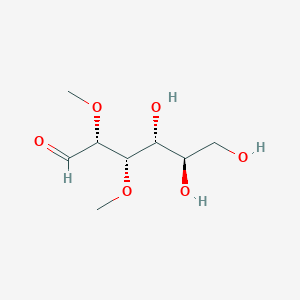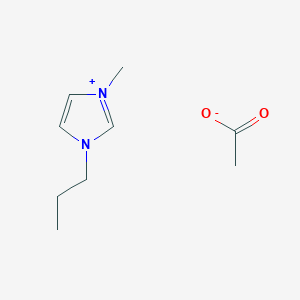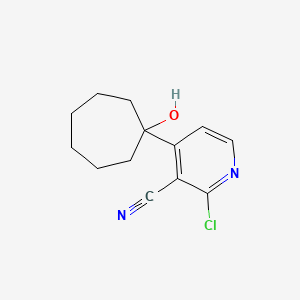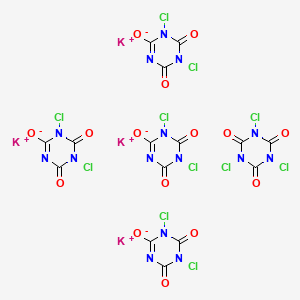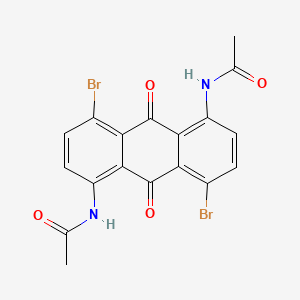
N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide: is a chemical compound with the molecular formula C18H12Br2N2O4 This compound is characterized by its anthracene core, which is substituted with bromine atoms and acetamide groups
Méthodes De Préparation
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure selective bromination . Industrial production methods may involve large-scale bromination processes followed by purification steps to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
N,N’-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N’-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide involves its interaction with molecular targets through its bromine and acetamide groups. These interactions can lead to modifications in molecular pathways, affecting the function of biological macromolecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N,N’-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide can be compared with other similar compounds such as:
10,10’-Dibromo-9,9’-bianthracene: Similar in structure but with different substitution patterns.
2,7-Dibromo-4,5,9,10-tetrahydropyrene: Another brominated polycyclic aromatic compound with distinct properties.
4,8-Dibromo-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-anthracene-2,6-disulfonic acid:
The uniqueness of N,N’-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide lies in its specific substitution pattern and the presence of acetamide groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
25907-77-1 |
|---|---|
Formule moléculaire |
C18H12Br2N2O4 |
Poids moléculaire |
480.1 g/mol |
Nom IUPAC |
N-(5-acetamido-4,8-dibromo-9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C18H12Br2N2O4/c1-7(23)21-11-5-3-9(19)13-15(11)17(25)14-10(20)4-6-12(22-8(2)24)16(14)18(13)26/h3-6H,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
DORCRAXPUWOWPM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2C(=C(C=C1)Br)C(=O)C3=C(C=CC(=C3C2=O)Br)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)
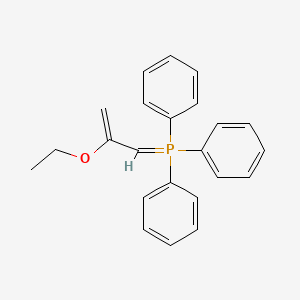
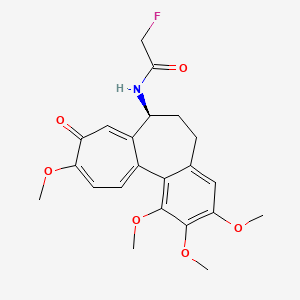
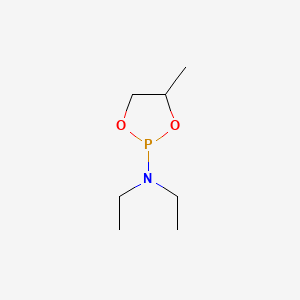
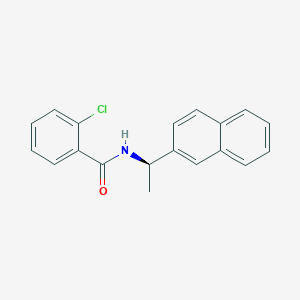
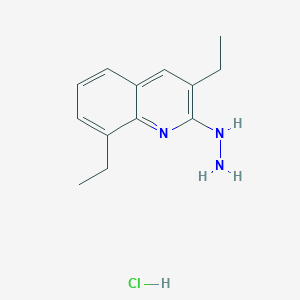
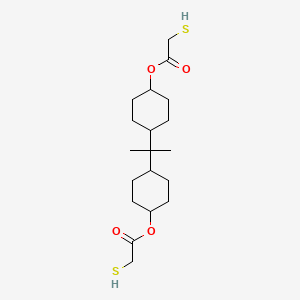
![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)
